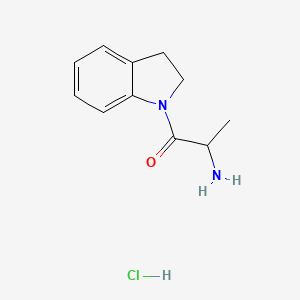
2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as 2,4-DMPT-5-COOH or DMPT-5-COOH, is an organic compound belonging to the thiazole carboxylic acid family. It is a colorless solid, and is soluble in water and organic solvents. This compound has been studied extensively due to its interesting biological and physical properties.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
Compounds structurally related to thiazoles have been studied for their pharmacokinetics and metabolism in both rats and humans. For example, the study on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) highlights the complex metabolic pathways of experimental anticonvulsants, demonstrating the process of amide bond hydrolysis leading to various metabolites and the importance of understanding these pathways for drug development (Martin et al., 1997).
Chemosensitivity and Chemotherapy Optimization
Research into the chemosensitivity of certain cancer types to chemotherapy drugs utilizes in vitro assays, such as the MTT assay, to predict patient responses and optimize chemotherapy regimens. These studies contribute to personalized medicine by identifying the most effective drugs for individual patients based on tumor chemosensitivity, potentially improving outcomes in diseases like gastric cancer (Nakamura et al., 2006).
Environmental Toxicology and Exposure Analysis
Investigations into environmental exposure to pesticides and other chemicals have utilized urinary biomarkers to assess the extent of exposure among populations. For instance, the presence of organophosphorus and pyrethroid pesticide metabolites in urine samples from children in South Australia provides insights into environmental exposure levels and potential health risks, highlighting the need for regulation and public health policies to manage chemical use and protect vulnerable populations (Babina et al., 2012).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-7-4-5-10(8(2)6-7)12-14-9(3)11(17-12)13(15)16/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVYCAYYYKFWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride](/img/structure/B1520795.png)
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)


![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)



![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)


![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
